molecular formula C11H10N2O2 B1318557 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1013835-99-8

1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1318557
CAS RN: 1013835-99-8
M. Wt: 202.21 g/mol
InChI Key: XMYPVLUGOKWAFL-UHFFFAOYSA-N
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Description

“1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The compound also has a methoxyphenyl group and an aldehyde group .

Scientific Research Applications

Synthesis of Urapidil

Urapidil is an antihypertensive drug used primarily in the treatment of hypertensive crises and perioperative hypertension. The compound “1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” serves as a starting material in the synthesis of Urapidil. An improved synthetic route involves the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, catalyzed by Yb(OTf)3, to form a key intermediate . This process is significant for large-scale production and has been optimized for better yield and purity.

Anti-Inflammatory Applications

Chalcones, which can be derived from “1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde”, have been studied for their potential anti-inflammatory properties. They may reduce inflammation by inhibiting enzymes involved in the inflammatory process. This application is crucial for developing new therapeutic agents for various inflammatory diseases.

Antioxidant Properties

The antioxidant effects of chalcones derived from “1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde” are also noteworthy. These compounds can protect cells from oxidative stress by neutralizing free radicals, which is essential in preventing cellular damage and aging.

Anticancer Research

Chalcones have shown potential anticancer properties in preliminary studies. They may act on cancer cells through different mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to explore the full potential of these compounds in cancer therapy.

Catalyst Development

This compound is also used in the development of catalysts for various chemical reactions, including cycloadditions, hydrogenation, and C-C cross-coupling. These catalysts are essential for enhancing reaction rates and selectivity, which is vital for efficient and sustainable chemical processes .

properties

IUPAC Name

1-(2-methoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-7-9(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYPVLUGOKWAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589683
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1013835-99-8
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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